

# SKI-V: A Preclinical Toxicology and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SKI V    |           |
| Cat. No.:            | B8117085 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

SKI-V is a non-lipid, small-molecule inhibitor of sphingosine kinase (SphK), an enzyme implicated in cancer cell proliferation and survival. Preclinical studies have demonstrated its potential as an anti-cancer agent by inhibiting the SphK/S1P signaling pathway, leading to ceramide accumulation and suppression of the PI3K/Akt/mTOR cascade. While these studies suggest a degree of safety in animal models, a comprehensive toxicological profile of SKI-V, as would be required for clinical development, is not extensively detailed in publicly available literature. This guide synthesizes the currently available toxicology and safety information on SKI-V and related compounds, highlights significant data gaps, and provides an overview of its mechanism of action.

#### Introduction

Sphingosine kinase (SphK) has emerged as a critical target in oncology. By catalyzing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), SphK plays a pivotal role in the "sphingolipid rheostat," a balance between the pro-apoptotic precursors (ceramide and sphingosine) and the pro-survival product (S1P). Dysregulation of this balance is a hallmark of various cancers. SKI-V is a non-competitive inhibitor of SphK, demonstrating efficacy in preclinical cancer models.[1] This document aims to provide a detailed overview of the known toxicology and safety profile of SKI-V to inform further research and development.



#### **Mechanism of Action**

SKI-V exerts its anti-neoplastic effects primarily through the inhibition of sphingosine kinase. This inhibition leads to two key downstream events:

- Accumulation of Ceramides: By blocking the conversion of sphingosine to S1P, SKI-V leads to an intracellular increase in pro-apoptotic sphingolipids, including ceramide.
- Suppression of the PI3K/Akt/mTOR Pathway: The reduction in S1P levels results in the downregulation of the pro-survival PI3K/Akt/mTOR signaling cascade.[1][2][3]

These actions collectively contribute to the induction of apoptosis, inhibition of cell proliferation, and reduction of cell migration in cancer cells.[1]



Click to download full resolution via product page

**Caption:** Mechanism of action of SKI-V.

# **Toxicology and Safety Profile**

The available data on the toxicology of SKI-V is limited and primarily derived from preclinical anti-cancer efficacy studies. Formal, comprehensive toxicology studies according to regulatory guidelines (e.g., OECD, ICH) are not extensively reported in the public domain.



# **Acute Toxicity**

No formal median lethal dose (LD50) studies for SKI-V have been identified in the reviewed literature. However, related sphingosine kinase inhibitors have been assessed for acute toxicity.

| Compound                | Species                                 | Route of<br>Administration | Observation                                                                           |
|-------------------------|-----------------------------------------|----------------------------|---------------------------------------------------------------------------------------|
| SKI-V                   | Swiss-Webster mice,<br>BALB/c nude mice | Not Specified              | Reported as "relatively safe" with "no significant toxicity" at doses up to 75 mg/kg. |
| ABC294640<br>(Opaganib) | Rodents                                 | Oral (po)                  | Nontoxic at acute<br>doses up to at least<br>1000 mg/kg.                              |
| ABC294640<br>(Opaganib) | Female Swiss-<br>Webster mice           | Intraperitoneal (ip)       | No immediate or<br>delayed toxicity<br>observed at doses up<br>to 250 mg/kg.          |

# **Repeated-Dose Toxicity**

Information on sub-chronic and chronic toxicity of SKI-V is not available. Studies on the related compound ABC294640 provide some insights.

| Compound                | Species       | Dosing Regimen           | Findings                                                                                                                                        |
|-------------------------|---------------|--------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| ABC294640<br>(Opaganib) | Rats and mice | 100 and 250<br>mg/kg/day | Induced a transient minor decrease in hematocrit, which normalized by day 28. No other changes in hematology or tissue pathology were reported. |



### In Vivo Safety Observations

In a study investigating the anti-cancer efficacy of SKI-V in a cervical cancer xenograft model, nude mice treated with a daily intraperitoneal injection of 25 mg/kg were reported to be "well-tolerated" to the treatment regimen, showing "no apparent toxicities". However, specific parameters of this tolerability assessment (e.g., body weight changes, clinical signs, gross pathology) were not detailed.

# Genotoxicity, Carcinogenicity, and Reproductive Toxicology

No studies investigating the genotoxic, carcinogenic, or reproductive and developmental toxicity potential of SKI-V were identified in the public literature.

## Safety Pharmacology

There is no available information on the safety pharmacology of SKI-V, including its effects on the cardiovascular, respiratory, and central nervous systems.

# **Experimental Protocols**

Detailed experimental protocols for the toxicology and safety assessments of SKI-V are not provided in the available literature. For a comprehensive evaluation, standardized protocols as outlined by regulatory bodies should be followed. A generalized workflow for preclinical toxicology studies is presented below.





Click to download full resolution via product page

Caption: Generalized workflow for preclinical toxicology assessment.

# **Discussion and Data Gaps**

The currently available data suggests that SKI-V and related sphingosine kinase inhibitors exhibit a promising initial safety profile in the context of preclinical anti-cancer research. The



lack of significant toxicity in animal models at doses effective for tumor growth inhibition is encouraging.

However, it is crucial to acknowledge the substantial gaps in the toxicology and safety data for SKI-V. For progression towards clinical development, a comprehensive toxicological evaluation according to international regulatory guidelines is imperative. Key data gaps include:

- Quantitative Acute Toxicity: Lack of formal LD50 studies.
- Systematic Repeated-Dose Toxicity: Absence of detailed sub-chronic and chronic toxicity studies.
- Genetic Toxicology: No information on mutagenic or clastogenic potential.
- Carcinogenicity: Long-term carcinogenic potential is unknown.
- Reproductive and Developmental Toxicology: Effects on fertility, reproduction, and embryonic development have not been assessed.
- Safety Pharmacology: The potential for adverse effects on vital organ systems (cardiovascular, respiratory, central nervous system) has not been investigated.

### Conclusion

SKI-V is a promising preclinical anti-cancer candidate that targets the sphingosine kinase pathway. The limited available safety data suggests a favorable therapeutic window in animal models of cancer. However, a comprehensive and systematic toxicological evaluation is required to fully characterize its safety profile and support any potential clinical development. Future research should focus on addressing the identified data gaps through formal toxicology studies conducted under Good Laboratory Practice (GLP) conditions. This will be essential to establish a complete safety profile and enable a thorough risk-benefit assessment for the potential therapeutic use of SKI-V.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-osteosarcoma cell activity by the sphingosine kinase 1 inhibitor SKI-V PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SKI-V: A Preclinical Toxicology and Safety Profile].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8117085#toxicology-and-safety-profile-of-ski-v]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com